molecular formula C20H21N3O2 B11189422 5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11189422
M. Wt: 335.4 g/mol
InChI Key: MSGJNBFUSVSSMW-UHFFFAOYSA-N
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Description

5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-ethoxyaniline with benzylideneacetone in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-[(4-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
  • 5-benzyl-2-[(4-hydroxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
  • 5-benzyl-2-[(4-chlorophenyl)amino]-6-methylpyrimidin-4(3H)-one

Uniqueness

5-benzyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-benzyl-2-(4-ethoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H21N3O2/c1-3-25-17-11-9-16(10-12-17)22-20-21-14(2)18(19(24)23-20)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H2,21,22,23,24)

InChI Key

MSGJNBFUSVSSMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

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